Rheinanthrone

Gastrointestinal Pharmacology Laxative Mechanism Ex Vivo Perfusion

Researchers studying senna's mechanism face a critical gap: sennosides are inactive prodrugs in isolated colon models, and rhein exhibits substantially lower potency. Rheinanthrone is the only compound that directly stimulates colonic PGE2 production and water secretion in vitro. • 2.9× faster colonic transit vs. sennosides at equivalent dose • Essential for COX-2/PGE2/aquaporin-3 axis studies in macrophage & perfused colon models • Supplied with full characterization for ANDA method development & QC applications

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 480-09-1
Cat. No. B1210117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRheinanthrone
CAS480-09-1
Synonymshein-9-anthrone
rheinanthrone
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C(=O)O
InChIInChI=1S/C15H10O5/c16-10-3-1-2-7-4-8-5-9(15(19)20)6-11(17)13(8)14(18)12(7)10/h1-3,5-6,16-17H,4H2,(H,19,20)
InChIKeyOZFQHULMMDWMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rheinanthrone (CAS 480-09-1): Chemical Identity and Procurement Baseline for the Active Senna Metabolite


Rheinanthrone (also known as rhein-9-anthrone) is an anthrone derivative and the intraluminally active metabolite of sennoside glycosides, primarily known for its potent purgative action. It is a member of the anthracenecarboxylic acid class with the molecular formula C15H10O5 and a molecular weight of 270.24 g/mol [1]. Rheinanthrone is not typically present in raw plant material but is formed in the colon through the bacterial metabolism of sennosides A and B, serving as the direct effector of laxation [2]. It is commonly used as an analytical reference standard for method development, validation, and quality control in pharmaceutical applications involving senna-based products [3].

Analytical reference standard for senna metabolite method development and QC
Active metabolite of sennosides; supports colonic mechanism research
Reported direct effector in histamine release and PGE2 pathway studies

Why Rheinanthrone Cannot Be Substituted with Sennosides, Rhein, or Other Anthraquinones in Experimental Models


The laxative effect of senna is mediated entirely by its active metabolite, rheinanthrone, which is produced intraluminally by gut bacteria. This means that sennosides themselves are inactive prodrugs in vitro, and rhein, while a precursor, exhibits substantially lower potency in direct functional assays. The data below demonstrate that rheinanthrone is not simply a more potent version of rhein; it induces distinct, and sometimes exclusive, biological responses, including histamine release, colonic water secretion, and PGE2 production in specific cell types, making it irreplaceable for mechanistic studies of senna action or for models requiring direct colonic stimulation [1]. Furthermore, its unique activity profile relative to other anthrones like aloe-emodin anthrone necessitates its specific use in studies of synergistic or comparative purgation [2].

Rheinanthrone
Sennosides (prodrugs)
Inactive in direct tissue assays; cannot replicate histamine release or PGE2 production
Rheinanthrone
Rhein (precursor)
Lower reported potency; does not induce secretory water flux or macrophage PGE2 response
Rheinanthrone
Aloe-emodin anthrone
May not stimulate colonic propulsion to the same extent; synergy context varies

Rheinanthrone Differential Performance Evidence: Quantified Comparisons Against Analogs


Rheinanthrone Induces Histamine Release from Rat Colon, Unlike Inactive Prodrug Sennosides

In both in vitro and in vivo rat colon perfusion models, rheinanthrone (0.1-10 μg/mL) significantly increased histamine release into the perfusate. In contrast, the parent prodrugs, sennosides A and B (1-10 μg/mL), failed to induce any histamine release, confirming their inactivity in this direct tissue model [1]. Rhein, the immediate precursor, also stimulated histamine release, but the effect of rheinanthrone was qualitatively described as 'much more' potent. This demonstrates that rheinanthrone is the sole active principle for this specific mechanistic pathway and cannot be functionally replaced by sennosides in isolated tissue experiments.

Histamine release
Head-to-head
Active vs. Inactive (sennosides)
Supports mechanistic study of direct colonic histamine response
Rat colon perfusion, 0.1–10 μg/mL
Gastrointestinal Pharmacology Laxative Mechanism Ex Vivo Perfusion

Rheinanthrone Reduces Colonic Transit Time 2.9x Faster Than Sennosides and 3.3x Faster Than Rhein

In a study measuring colonic transit in rats, intracaecal administration of rheinanthrone (50 mg/kg) resulted in the appearance of the first colored feces in just 16 ± 4 minutes. This was significantly faster than the transit time for the same dose of the prodrug sennosides (46 ± 9 min), the precursor rhein (53 ± 83 min), and the related compound danthron (ineffective) [1]. The data establish rheinanthrone as having the most rapid onset of action among the natural senna metabolites, with a quantified, 2.9-fold acceleration compared to sennosides.

Colonic transit time
Head-to-head
16±4 min vs 46±9 min (2.9× faster)
Reported faster onset of colonic transit
Intracaecal 50 mg/kg in rats
Gastrointestinal Motility In Vivo Efficacy Transit Time Assay

Rheinanthrone Reverses Net Colonic Water Absorption to Net Secretion, a Feature Not Shared by Rhein

In germ-free rats, where the bacterial conversion of rhein to rheinanthrone is eliminated, intracaecal administration of rhein anthrone (rheinanthrone) reversed net water absorption in the large intestine to net secretion. In contrast, an equivalent dose of rhein only decreased net water absorption, failing to achieve a secretory state [1]. This demonstrates a distinct, more potent pharmacodynamic effect for rheinanthrone on intestinal fluid balance that is not attainable with its precursor.

Water secretion
Head-to-head
Reversed absorption to secretion (rhein only reduced)
Supports study of diarrheal mechanism and secretory response
Germ-free rat model
Intestinal Fluid Transport Germ-Free Models Electrolyte Flux

Rheinanthrone Alone Increases PGE2 Production in Macrophages, a Mechanism Not Observed with Rhein

When Raw264.7 macrophage cells were treated with sennoside A or its metabolites rhein and rheinanthrone, a significant increase in PGE2 concentration was observed only in cells treated with rheinanthrone [1]. This finding indicates that the COX-2/PGE2-mediated component of the laxative effect is uniquely triggered by rheinanthrone and not by its precursor rhein. This cell-specific activity is crucial for understanding the paracrine signaling events in the colon that lead to decreased aquaporin-3 expression and reduced water reabsorption.

PGE2 production
Head-to-head
Reported PGE2 increase (rhein inactive)
Identifies trigger for COX-2/PGE2 pathway studies
Raw264.7 macrophage cells
Prostaglandin Signaling Cell-Based Assay COX-2 Pathway

Rheinanthrone Demonstrates Greater Purgative Potency Than Aloe-Emodin Anthrone and Synergizes With It

In a study comparing the purgative actions of rhein anthrone and aloe-emodin anthrone in mice, rhein anthrone induced a greater number of wet feces at an equimolar dose (23.2 μmol/kg, intracaecal). While both compounds are active metabolites of sennoside C, rhein anthrone alone significantly stimulated large intestinal propulsion, whereas aloe-emodin anthrone had little stimulatory effect [1]. The combination of the two anthrones produced a synergistic effect, but rhein anthrone was clearly the more potent single agent.

Purgative potency
Head-to-head
Greater wet feces; stimulated propulsion (aloe-emodin anthrone had little)
Supports synergy and propulsion mechanism research
23.2 μmol/kg intracaecal in mice
Synergy Studies Laxative Potency Anthrone Comparison

High-Value Research and Industrial Applications for Rheinanthrone Based on Differentiated Evidence


In Vitro Mechanistic Studies of Senna Laxation: Isolated Tissue and Cell-Based Assays

For any in vitro or ex vivo investigation into the direct effects of senna on the colon, rheinanthrone is the only viable compound. Evidence shows that sennosides are inactive in isolated colon perfusion models [1] and that rheinanthrone uniquely stimulates PGE2 production in macrophages [2]. Researchers using perfused colon segments, isolated mucosal preparations, or cell lines (e.g., Raw264.7) must use rheinanthrone to observe direct pharmacological effects, making it an essential reagent for dissecting the COX-2/PGE2/aquaporin-3 signaling axis or other direct cellular responses.

In Vivo Studies Requiring Rapid and Potent Colonic Motility Response

In animal models designed to assess colonic transit time or the purgative efficacy of laxatives, rheinanthrone provides a significantly faster and more potent response than sennosides or rhein. Its transit time is 2.9x faster than sennosides and 3.3x faster than rhein at the same dose [3]. This makes rheinanthrone the preferred compound for studies where a robust, acute response is needed, allowing for shorter experimental timeframes and potentially reducing the number of animals required to achieve a clear, measurable effect.

Analytical Reference Standard for Sennoside Metabolite Identification and Quantification

As the primary active metabolite of sennosides, rheinanthrone is a crucial analytical reference standard. It is supplied with detailed characterization data for use in analytical method development, method validation, and quality control for ANDA applications involving sennoside products [4]. Its use ensures the accurate identification and quantification of this key metabolite in biological samples from pharmacokinetic studies or in the quality assessment of herbal products containing senna glycosides.

Studies on Bacterial Metabolism of Anthraquinones and Germ-Free Models

Rheinanthrone is the direct product of bacterial reduction of rhein in the gut. In germ-free animal models, where this conversion does not occur, administering rheinanthrone is essential to bypass the absent bacterial metabolism and directly study the final effector's impact on intestinal fluid transport [5]. This makes it an indispensable tool for dissecting the role of the gut microbiome in the efficacy of senna and related anthraquinone prodrugs, and for validating bacterial strains involved in the metabolic activation process.

Application
Selection Property
Validation Focus
In vitro mechanistic studies of colonic senna action
Reported bioactivity in isolated tissue/cell models
Histamine release and PGE2 production endpoints
In vivo colonic motility research
Colonic transit acceleration response
Transit time reduction in rodent models
Analytical reference standard
Certified analytical standard for senna metabolites
Method validation and metabolite identification
Gut microbiome metabolism studies
Direct effector bypassing bacterial activation
Secretory water flux in germ-free models

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